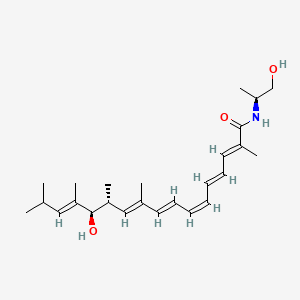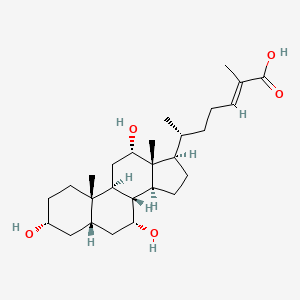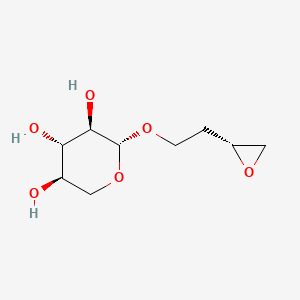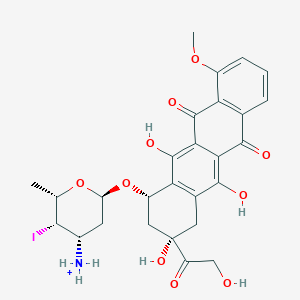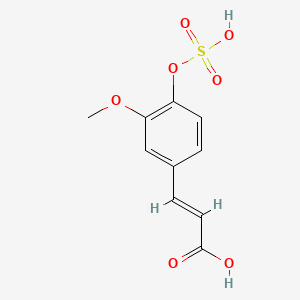
Acide férulique 4-sulfate
Vue d'ensemble
Description
L'acide férulique 4-sulfate est un métabolite de l'acide férulique, un composé phénolique présent dans diverses plantes. Ce composé est connu pour ses propriétés vasodilatatrices et sa capacité à abaisser la tension artérielle chez la souris . L'acide férulique lui-même est abondant dans les céréales, les légumes, les fruits et les médicaments à base de plantes chinoises, et il présente un fort potentiel antioxydant en raison de sa structure phénolique .
Applications De Recherche Scientifique
Ferulic acid 4-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenolic sulfates.
Biology: Its vasorelaxant properties make it a subject of interest in cardiovascular research.
Medicine: It has potential therapeutic applications due to its ability to lower blood pressure and its antioxidant properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits
Mécanisme D'action
Target of Action
Ferulic Acid 4-Sulfate acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways . It has been found to interact with targets such as the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These targets play a crucial role in cell survival, growth, and proliferation.
Mode of Action
Ferulic Acid 4-Sulfate interacts with its targets to bring about changes in cellular processes. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It can also interfere with the cell cycle of cancer cells, arresting most cancer cells in the G0/G1 phase . By inducing autophagy, inhibiting cell migration, invasion, and angiogenesis, it exerts an antitumor effect .
Biochemical Pathways
Ferulic Acid 4-Sulfate affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT pathway, the production of ROS, and the activity of aldose reductase . Its anti-inflammatory effect is mainly related to the levels of PPAR γ, CAM, and NF-κ B and p38 MAPK signaling pathways .
Pharmacokinetics
It is known that ferulic acid, a related compound, is a major metabolite of chlorogenic acids in humans along with caffeic and isoferulic acid, and is absorbed in the small intestine .
Result of Action
Ferulic Acid 4-Sulfate has multiple biological functions. It exhibits antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer .
Action Environment
The action of Ferulic Acid 4-Sulfate can be influenced by environmental factors. It is a widespread phenolic compound that occurs in seeds and leaves, both in its free form and conjugated to polysaccharides, carbohydrates, glycoproteins, and lignins in the plant cell walls . The content of Ferulic Acid 4-Sulfate in a crop is an important indicator of quality .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ferulic acid 4-sulfate plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, ferulic acid 4-sulfate can modulate the activity of superoxide dismutase and catalase, enzymes that play crucial roles in mitigating oxidative stress . These interactions highlight the compound’s potential in protecting cells from oxidative damage.
Cellular Effects
Ferulic acid 4-sulfate exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by generating reactive oxygen species and interfering with the cell cycle . Furthermore, ferulic acid 4-sulfate can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of ferulic acid 4-sulfate involves its interaction with various biomolecules. It can bind to and inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmission . Additionally, ferulic acid 4-sulfate can activate signaling pathways such as the phosphatidylinositol 3 kinase/protein kinase B (PI3K/AKT) pathway, which plays a role in cell survival and proliferation . The compound’s ability to modulate gene expression further contributes to its therapeutic potential, as it can influence the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferulic acid 4-sulfate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, retaining its antioxidant and anti-inflammatory properties . Long-term exposure to ferulic acid 4-sulfate has been observed to reduce oxidative stress and inflammation in cells, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of ferulic acid 4-sulfate vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, improving memory and reducing amyloid-beta deposition in models of Alzheimer’s disease . At higher doses, ferulic acid 4-sulfate may exhibit toxic effects, such as inducing oxidative stress and apoptosis in certain cell types . These findings emphasize the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Ferulic acid 4-sulfate is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It can modulate the activity of enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, ferulic acid 4-sulfate can influence the levels of metabolites such as glutathione, further contributing to its antioxidant properties . These interactions highlight the compound’s role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of ferulic acid 4-sulfate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s sulfated nature enhances its solubility, facilitating its transport across cell membranes . Once inside the cell, ferulic acid 4-sulfate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These properties make it a promising candidate for targeted therapeutic applications.
Subcellular Localization
Ferulic acid 4-sulfate is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound’s interaction with nuclear receptors can facilitate its accumulation in the nucleus, where it can modulate gene expression . Understanding the subcellular localization of ferulic acid 4-sulfate is crucial for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide férulique 4-sulfate implique généralement la sulfatation de l'acide férulique. Ceci peut être réalisé par réaction de l'acide férulique avec le complexe trioxyde de soufre-pyridine dans un solvant organique tel que la pyridine. La réaction est généralement réalisée à température ambiante pendant plusieurs heures, suivie d'étapes de purification pour isoler le produit souhaité .
Méthodes de production industrielle : La production industrielle de l'this compound peut impliquer des approches biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés pour produire de l'acide férulique, qui est ensuite sulfaté chimiquement. Cette méthode peut être plus durable et plus rentable par rapport à la synthèse purement chimique .
Analyse Des Réactions Chimiques
Types de réactions : L'acide férulique 4-sulfate peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en acide férulique.
Substitution : Les groupes sulfates peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogénoalcanes peuvent faciliter les réactions de substitution.
Principaux produits :
Oxydation : Quinones et autres dérivés oxydatifs.
Réduction : Acide férulique.
Substitution : Divers dérivés de l'acide férulique substitués.
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des sulfates phénoliques.
Biologie : Ses propriétés vasodilatatrices en font un sujet d'intérêt en recherche cardiovasculaire.
Médecine : Il a des applications thérapeutiques potentielles en raison de sa capacité à abaisser la tension artérielle et de ses propriétés antioxydantes.
Industrie : Il est utilisé dans le développement d'aliments fonctionnels et de nutraceutiques en raison de ses bienfaits pour la santé
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies :
Vasodilatation : Il provoque la relaxation des artères en modulant la voie de l'oxyde nitrique et en réduisant le stress oxydatif.
Activité antioxydante : Il capte les espèces réactives de l'oxygène et inhibe les voies liées au stress oxydatif.
Effets anti-inflammatoires : Il réduit l'expression des cytokines et enzymes pro-inflammatoires
Comparaison Avec Des Composés Similaires
L'acide férulique 4-sulfate peut être comparé à d'autres sulfates phénoliques et dérivés :
Acide férulique : Le composé parent, connu pour ses propriétés antioxydantes et anti-inflammatoires.
Acide caféique 4-sulfate : Un autre sulfate phénolique avec des propriétés antioxydantes similaires mais des cibles moléculaires différentes.
Acide sinapique 4-sulfate : Présente des propriétés vasodilatatrices similaires mais avec une puissance et une efficacité variables
Propriétés
IUPAC Name |
(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPATWACAAOHTJ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86321-29-1, 151481-53-7 | |
| Record name | 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)


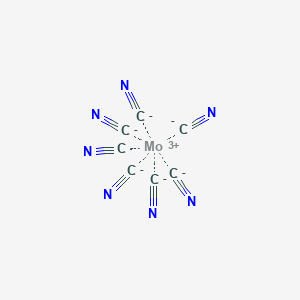
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)
![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)

![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)
